molecular formula C15H17N5OS B12345421 N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-ylpyrazolidine-3-carboxamide

N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-ylpyrazolidine-3-carboxamide

Cat. No.: B12345421
M. Wt: 315.4 g/mol
InChI Key: ZNJIZGOQYWAPKA-YVLHZVERSA-N
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Description

N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-ylpyrazolidine-3-carboxamide is a complex organic compound that features a pyrazolidine core with a pyridinyl and thiophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-ylpyrazolidine-3-carboxamide typically involves the condensation of a pyrazolidine derivative with a pyridinyl aldehyde under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine linkage. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-ylpyrazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine or iodine can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-ylpyrazolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-ylpyrazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
  • Zaleplon
  • Zolpidem

Uniqueness

N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-ylpyrazolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrazolidine core with pyridinyl and thiophenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-ylpyrazolidine-3-carboxamide

InChI

InChI=1S/C15H17N5OS/c1-10(11-4-6-16-7-5-11)17-20-15(21)13-9-12(18-19-13)14-3-2-8-22-14/h2-8,12-13,18-19H,9H2,1H3,(H,20,21)/b17-10-

InChI Key

ZNJIZGOQYWAPKA-YVLHZVERSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1CC(NN1)C2=CC=CS2)/C3=CC=NC=C3

Canonical SMILES

CC(=NNC(=O)C1CC(NN1)C2=CC=CS2)C3=CC=NC=C3

Origin of Product

United States

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